Tetramethyl 1,4,5,8-naphthalenetetracarboxylate Tetramethyl 1,4,5,8-naphthalenetetracarboxylate
Brand Name: Vulcanchem
CAS No.: 31996-10-8
VCID: VC3770280
InChI: InChI=1S/C18H16O8/c1-23-15(19)9-5-6-11(17(21)25-3)14-12(18(22)26-4)8-7-10(13(9)14)16(20)24-2/h5-8H,1-4H3
SMILES: COC(=O)C1=C2C(=CC=C(C2=C(C=C1)C(=O)OC)C(=O)OC)C(=O)OC
Molecular Formula: C18H16O8
Molecular Weight: 360.3 g/mol

Tetramethyl 1,4,5,8-naphthalenetetracarboxylate

CAS No.: 31996-10-8

Cat. No.: VC3770280

Molecular Formula: C18H16O8

Molecular Weight: 360.3 g/mol

* For research use only. Not for human or veterinary use.

Tetramethyl 1,4,5,8-naphthalenetetracarboxylate - 31996-10-8

Specification

CAS No. 31996-10-8
Molecular Formula C18H16O8
Molecular Weight 360.3 g/mol
IUPAC Name tetramethyl naphthalene-1,4,5,8-tetracarboxylate
Standard InChI InChI=1S/C18H16O8/c1-23-15(19)9-5-6-11(17(21)25-3)14-12(18(22)26-4)8-7-10(13(9)14)16(20)24-2/h5-8H,1-4H3
Standard InChI Key QGAXWPQVFUUSGN-UHFFFAOYSA-N
SMILES COC(=O)C1=C2C(=CC=C(C2=C(C=C1)C(=O)OC)C(=O)OC)C(=O)OC
Canonical SMILES COC(=O)C1=C2C(=CC=C(C2=C(C=C1)C(=O)OC)C(=O)OC)C(=O)OC

Introduction

Physical and Chemical Properties

Tetramethyl 1,4,5,8-naphthalenetetracarboxylate possesses distinct physical and chemical properties that make it suitable for specific applications in organic chemistry and materials science. The compound is characterized by its molecular formula C₁₈H₁₆O₈ and a molecular weight of 360.3148 g/mol .

One of the most notable physical properties of tetramethyl 1,4,5,8-naphthalenetetracarboxylate is its high melting point of 477.7 K (204.7°C), which indicates strong intermolecular forces within its crystal structure . The enthalpy of fusion has been measured at 36.1 kJ/mol at 477.2 K using Differential Scanning Calorimetry (DSC) . These thermal properties suggest that the compound possesses significant thermal stability, which is advantageous for applications requiring high-temperature processing.

The structural characteristics of tetramethyl 1,4,5,8-naphthalenetetracarboxylate can be identified through its IUPAC Standard InChIKey: QGAXWPQVFUUSGN-UHFFFAOYSA-N and its systematic IUPAC name: tetramethyl naphthalene-1,4,5,8-tetracarboxylate . The compound is also known by alternative names such as 1,4,5,8-Tetracarbomethoxynaphthalene .

The following table summarizes the key physical and chemical properties of tetramethyl 1,4,5,8-naphthalenetetracarboxylate:

PropertyValueReference
CAS Number31996-10-8
Molecular FormulaC₁₈H₁₆O₈
Molecular Weight360.3148 g/mol
Melting Point477.7 K (204.7°C)
Enthalpy of Fusion36.1 kJ/mol at 477.2 K
IUPAC Nametetramethyl naphthalene-1,4,5,8-tetracarboxylate
SMILES NotationCOC(=O)C1=C2C(=CC=C(C2=C(C=C1)C(=O)OC)C(=O)OC)C(=O)OC

Chemically, tetramethyl 1,4,5,8-naphthalenetetracarboxylate features four methyl ester groups attached to the naphthalene core at positions 1, 4, 5, and 8. These ester groups make the compound susceptible to hydrolysis under appropriate conditions, which can be utilized for further derivatization reactions. The compound's chemical reactivity is largely dominated by the ester functionalities, which can undergo various transformations including hydrolysis, transesterification, and reduction.

Synthesis and Preparation Methods

The synthesis of tetramethyl 1,4,5,8-naphthalenetetracarboxylate typically involves the esterification of 1,4,5,8-naphthalenetetracarboxylic acid with methanol. This process transforms the four carboxylic acid groups of the parent compound into methyl ester functionalities, resulting in the formation of the tetramethyl ester.

The parent 1,4,5,8-naphthalenetetracarboxylic acid (CAS: 128-97-2, molecular formula: C₁₄H₈O₈, molecular weight: 304.21 g/mol) is generally prepared through oxidation of pyrene or through cyclization of appropriate precursors . The acid itself is characterized as a white crystalline substance with a melting point of approximately 180°C .

A typical synthetic route for tetramethyl 1,4,5,8-naphthalenetetracarboxylate may involve the following steps:

  • Preparation of 1,4,5,8-naphthalenetetracarboxylic acid from pyrene through chlorination and oxidation processes .

  • Esterification of the tetracarboxylic acid using methanol, typically in the presence of an acid catalyst such as sulfuric acid or hydrogen chloride.

  • Purification of the resulting tetramethyl ester through techniques such as recrystallization or column chromatography.

The synthesis can be represented by the following reaction:

1,4,5,8-naphthalenetetracarboxylic acid + 4 CH₃OH → tetramethyl 1,4,5,8-naphthalenetetracarboxylate + 4 H₂O

The reaction typically requires elevated temperatures and the presence of an acid catalyst to facilitate the esterification process. The water produced during the reaction may be removed through techniques such as azeotropic distillation to drive the equilibrium toward the formation of the ester product.

It's worth noting that the synthesis of 1,4,5,8-naphthalenetetracarboxylic acid, the precursor to the tetramethyl ester, involves complex oxidation processes. The acid is generally insoluble in ethanol, chloroform, and benzene but is soluble in acetone aqueous solution, which can influence the purification strategies employed during its synthesis .

Applications and Research Findings

Tetramethyl 1,4,5,8-naphthalenetetracarboxylate has gained attention in various fields of research due to its unique structural features and chemical properties. The compound's applications span across organic chemistry, materials science, and supramolecular chemistry.

In materials science, derivatives of naphthalene tetracarboxylic compounds, including the tetramethyl ester, serve as valuable precursors for the synthesis of advanced materials such as phthalocyanines. These materials find applications in electronics and catalysis, contributing to the development of next-generation technologies. The rigid and planar naphthalene core, combined with the ester functionalities, provides a suitable platform for constructing materials with specific electronic and optical properties.

Research findings on compounds related to tetramethyl 1,4,5,8-naphthalenetetracarboxylate have focused primarily on their electrostatic interactions and potential applications in supramolecular chemistry. Studies have explored the binding properties of naphthalene-based structures with polyanions, which serve as models for biological interactions. This research has implications for understanding complex molecular recognition processes and designing novel supramolecular assemblies.

The tetramethyl ester can also serve as an intermediate in the synthesis of more complex structures. Through selective hydrolysis of the ester groups, various partially esterified derivatives can be obtained, which may exhibit different physical and chemical properties compared to the fully esterified compound. These derivatives may be utilized in the development of materials with tunable properties for specific applications.

The thermal properties of tetramethyl 1,4,5,8-naphthalenetetracarboxylate, particularly its high melting point of 477.7 K (204.7°C), make it suitable for applications requiring thermal stability . This characteristic is valuable in the development of materials for high-temperature applications, where structural integrity at elevated temperatures is essential.

Related Compounds and Derivatives

Tetramethyl 1,4,5,8-naphthalenetetracarboxylate belongs to a family of compounds derived from naphthalene with various functional groups. Understanding these related compounds provides valuable context for appreciating the unique properties and applications of the tetramethyl ester.

The parent compound, 1,4,5,8-naphthalenetetracarboxylic acid (CAS: 128-97-2), is a white crystalline substance that serves as the precursor for the tetramethyl ester . This tetracarboxylic acid is insoluble in ethanol, chloroform, and benzene but soluble in acetone aqueous solution. It is primarily used as an intermediate for the synthesis of dyes, pigments, and resins .

Another important derivative is 1,4,5,8-naphthalenetetracarboxylic dianhydride, which can undergo bromination using reagents such as 5,5-dimethyl-1,3-dibromohydantoin under mild reaction conditions . The resulting brominated dianhydrides can be further functionalized to produce a variety of compounds, including naphthalene diimides through condensation with primary amines such as n-octylamine . These naphthalene diimides are versatile precursors for the synthesis of core-functionalized derivatives with applications in optoelectronics and supramolecular chemistry.

The following table compares selected properties of tetramethyl 1,4,5,8-naphthalenetetracarboxylate with its parent acid:

PropertyTetramethyl 1,4,5,8-naphthalenetetracarboxylate1,4,5,8-Naphthalenetetracarboxylic acid
CAS Number31996-10-8128-97-2
Molecular FormulaC₁₈H₁₆O₈C₁₄H₈O₈
Molecular Weight360.3148 g/mol304.21 g/mol
Melting Point477.7 K (204.7°C)180°C
Water SolubilityNot specifically reportedSoluble in water

The structural differences between these compounds result in distinct physical and chemical properties. The esterification of the carboxylic acid groups in tetramethyl 1,4,5,8-naphthalenetetracarboxylate reduces the hydrogen bonding capability compared to the parent acid, which can influence properties such as solubility, melting point, and reactivity toward nucleophiles.

Other derivatives of interest include partially esterified compounds, where only some of the carboxylic acid groups are converted to methyl esters. These compounds may exhibit intermediate properties between the tetracarboxylic acid and the tetramethyl ester, offering opportunities for fine-tuning the physical and chemical characteristics for specific applications.

Future Research Perspectives

The field of research surrounding tetramethyl 1,4,5,8-naphthalenetetracarboxylate and related compounds continues to evolve, with several promising directions for future investigation. As our understanding of these compounds deepens, new applications and synthetic methodologies are likely to emerge.

One promising avenue for future research involves exploring the potential of tetramethyl 1,4,5,8-naphthalenetetracarboxylate in supramolecular chemistry. The compound's rigid structure and multiple ester functionalities make it an interesting candidate for constructing complex supramolecular assemblies through non-covalent interactions. Research focusing on the binding properties and self-assembly behavior of this compound could lead to the development of novel supramolecular architectures with applications in sensing, catalysis, and drug delivery.

The development of more efficient and environmentally friendly synthetic routes for tetramethyl 1,4,5,8-naphthalenetetracarboxylate also represents an important area for future research. Current synthetic methods typically involve multiple steps and may require harsh reaction conditions. The exploration of alternative synthetic approaches, including catalytic methods and flow chemistry techniques, could lead to more sustainable and scalable production processes.

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